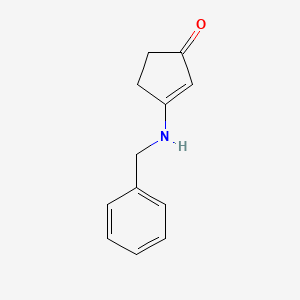

3-(Benzylamino)cyclopent-2-en-1-one

Description

Significance of β-Enaminones in Contemporary Organic Synthesis

β-Enaminones, characterized by the N-C=C-C=O functional group, are highly versatile and valuable intermediates in modern organic synthesis. Their unique electronic properties, arising from the conjugation between the lone pair of the nitrogen atom and the carbonyl group, render them ambident nucleophiles. This "push-pull" electronic system allows for a wide range of chemical transformations. nsf.govmanipal.edu They can undergo reactions at the nitrogen atom, the α-carbon, the β-carbon, and the carbonyl carbon, making them powerful building blocks for the construction of complex molecules.

The synthetic utility of β-enaminones is demonstrated by their widespread use in the preparation of various heterocyclic compounds, including pyridines, quinolines, pyrimidines, and indoles. nih.gov Furthermore, many β-enaminone derivatives have been shown to possess a broad spectrum of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties, which drives significant research interest in their synthesis and functionalization. nsf.govnih.govnih.gov The development of efficient and environmentally friendly methods for their synthesis, often involving the condensation of β-dicarbonyl compounds with primary or secondary amines, remains an active area of research.

Structural and Synthetic Importance of Cyclopentenone Ring Systems in Chemical Research

The cyclopentenone ring is a five-membered carbocyclic ketone with a double bond in the α,β-position relative to the carbonyl group. This structural motif is a core component of numerous naturally occurring and biologically active molecules, including prostaglandins (B1171923), jasmonates, and various alkaloids. The inherent strain and reactivity of the cyclopentenone ring make it a valuable synthon for the construction of more complex polycyclic systems through various cycloaddition and annulation reactions.

The synthesis of substituted cyclopentenones is a central theme in organic chemistry, with numerous methods developed for their construction. These methods include the Nazarov cyclization, Pauson-Khand reaction, and various condensation strategies. The ability to introduce substituents at various positions on the ring with high stereocontrol is crucial for the targeted synthesis of complex natural products and pharmaceutical agents. The cyclopentenone scaffold's prevalence in bioactive compounds underscores its importance as a "privileged scaffold" in medicinal chemistry.

Overview of 3-(Benzylamino)cyclopent-2-en-1-one within the Context of Cyclic Enaminones

This compound is a specific example of a cyclic enaminone where the enaminone functionality is incorporated into a cyclopentenone ring. This particular compound was investigated as part of a broader study into the anticonvulsant activities of enaminones. Research by Scott and colleagues in the early 1990s explored a series of enaminones derived from cyclic β-dicarbonyl precursors, including those based on a five-membered ring. nih.govnih.gov

The synthesis of this compound and its analogs was typically achieved through the condensation of a cyclic β-dicarbonyl compound, in this case, 1,3-cyclopentanedione (B128120), with benzylamine (B48309). researchgate.net These studies aimed to establish structure-activity relationships by systematically modifying the amine substituent and the cyclic core. The investigation of compounds like this compound contributed to the understanding of the structural requirements for anticonvulsant activity within this class of molecules. While many of the most potent compounds in these studies were based on a six-membered cyclohexenone ring, the exploration of the cyclopentenone series was crucial for defining the scope of the pharmacophore. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

149221-40-9 |

|---|---|

Molecular Formula |

C12H13NO |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

3-(benzylamino)cyclopent-2-en-1-one |

InChI |

InChI=1S/C12H13NO/c14-12-7-6-11(8-12)13-9-10-4-2-1-3-5-10/h1-5,8,13H,6-7,9H2 |

InChI Key |

NPBZVNCHUSDMNG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C=C1NCC2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 3 Benzylamino Cyclopent 2 En 1 One

Electrophilic and Nucleophilic Reactivity of the Enaminone Moiety

The enaminone moiety is an ambident nucleophile, meaning it has multiple sites that can react with electrophiles. scielo.brorientjchem.org The resonance within the enaminone system delocalizes the lone pair of electrons from the nitrogen atom, increasing the electron density at both the α-carbon and the oxygen atom. scielo.brmasterorganicchemistry.com This makes the α-carbon and the nitrogen atom nucleophilic centers. scielo.br Conversely, the carbonyl carbon and the β-carbon are electrophilic sites. orientjchem.org

The nucleophilicity of enamines is greater than that of enols because nitrogen is less electronegative than oxygen, making it a better electron donor. makingmolecules.com This enhanced nucleophilicity allows enamines to react with a range of electrophiles, including alkyl halides. masterorganicchemistry.commakingmolecules.com The reaction typically occurs at the α-carbon. scielo.brmakingmolecules.com

The reactivity of the enaminone can be influenced by solvent polarity. Polar solvents that can form strong intermolecular hydrogen bonds can increase the contribution of the E form of the enaminone. scielo.br

Conjugate Addition Reactions (e.g., Michael Additions)

Enaminones, including 3-(benzylamino)cyclopent-2-en-1-one, are known to participate in conjugate addition reactions, often referred to as Michael additions. masterorganicchemistry.commasterorganicchemistry.com In these reactions, a nucleophile adds to the β-carbon of the α,β-unsaturated ketone system. masterorganicchemistry.comwikipedia.orglibretexts.org The driving force for this reaction is the formation of a more stable, less reactive system. masterorganicchemistry.com

Enamines themselves can act as the nucleophile (the Michael donor) in a Michael reaction, adding to an electrophilic alkene (the Michael acceptor). masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the addition of the enamine's α-carbon to the β-carbon of the acceptor, followed by protonation. masterorganicchemistry.com

A variety of nucleophiles can be used in Michael additions with enones, including other enolates, amines, and thiols. masterorganicchemistry.comyoutube.com The choice between 1,2-addition (to the carbonyl carbon) and 1,4-addition (conjugate addition) is often dependent on the nature of the nucleophile. "Softer" nucleophiles, such as enamines and cuprates, tend to favor 1,4-addition, while "harder" nucleophiles, like Grignard reagents, favor 1,2-addition. masterorganicchemistry.com

Table 1: Examples of Michael Addition Reactions

| Michael Donor | Michael Acceptor | Product Type |

| Diethyl malonate | Diethyl fumarate | 1,5-Dicarbonyl compound |

| Diethyl malonate | Mesityl oxide | Dimedone |

| 2-Nitropropane | Methyl acrylate | γ-Nitro ester |

This table provides examples of classic Michael addition reactions. wikipedia.org

Cycloaddition Reactions (e.g., Diels-Alder Reactions as Dienophile)

While specific examples involving this compound are not prevalent in the searched literature, cyclic enones in general can participate as dienophiles in Diels-Alder reactions. nih.govnih.gov The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene (B86901) ring. wikipedia.orglibretexts.org For the reaction to be efficient, the dienophile is often substituted with electron-withdrawing groups. libretexts.org The enone moiety in this compound, being an α,β-unsaturated ketone, fits the structural requirement of a dienophile.

The stereochemistry of the Diels-Alder reaction is highly specific, with the relative orientation of the substituents on the diene and dienophile being retained in the product. libretexts.org The "endo rule" often governs the stereochemical outcome, predicting that the substituents on the dienophile will orient themselves towards the developing diene bridge in the transition state. wikipedia.orglibretexts.org

Enaminones can also be involved in other types of cycloadditions, such as [3+2] cycloadditions, which lead to the formation of five-membered rings. researchgate.netresearchgate.net

Rearrangement Pathways Involving Cyclopentenone Derivatives

Pinacol-type Rearrangements Leading to Cyclopentenone Formation

The pinacol (B44631) rearrangement is a classic organic reaction that converts a 1,2-diol to a ketone or aldehyde under acidic conditions. wikipedia.orgmasterorganicchemistry.combyjus.com The mechanism involves the protonation of a hydroxyl group, loss of water to form a carbocation, and a subsequent 1,2-alkyl or -aryl shift. msu.eduorganic-chemistry.org This type of rearrangement can be a key step in the synthesis of cyclopentenone derivatives, particularly in reactions that lead to ring expansion or contraction. organic-chemistry.org For instance, the Tiffeneau-Demjanov rearrangement, a variation of the pinacol rearrangement, can be used to expand a cyclobutanone (B123998) to a cyclopentanone (B42830). msu.edu

Nazarov Cyclization Analogies and Interrupting Reaction Pathways

The Nazarov cyclization is a 4π-electrocyclic reaction used to synthesize cyclopentenones from divinyl ketones, typically catalyzed by a Lewis or Brønsted acid. wikipedia.orgorganic-chemistry.org The reaction proceeds through a pentadienyl cation intermediate. wikipedia.org

Analogous reactions involving enamine-iminium ions have been reported. In these cases, an enamine-iminium ion undergoes a Nazarov-type cyclization. nih.govnih.gov This suggests that derivatives of this compound could potentially be involved in or formed through such pathways. Interrupted Nazarov reactions, where the reaction is intercepted by a nucleophile, can lead to the formation of functionalized cyclopentenones. organic-chemistry.org

Rearrangements of Related Cyclic Enaminones

Cyclic enaminones can undergo various rearrangement reactions. One notable example is the photo-Fries-type rearrangement of cyclic enamides, which provides an efficient route to five-membered enaminones. rsc.orgrsc.org This reaction involves a nih.govrsc.org-acyl shift upon irradiation with UV light. rsc.org Other rearrangements of cyclic enaminones can be triggered by different reagents and conditions, leading to a diverse array of heterocyclic structures. For example, the Beckmann rearrangement of the oxime of cyclohexanone, a related cyclic ketone, is a key industrial process. byjus.com

Transformations Involving the Benzylamino Group

The benzylamino group in this compound is a key site for chemical modifications. Enaminones are known to undergo reactions that directly involve the nitrogen substituent, offering pathways to more complex molecular architectures.

One of the characteristic reactions of enaminones with a secondary amine moiety is transamination . This process involves the exchange of the amino group with another primary amine. rsc.org This reaction is typically catalyzed by acids and is driven by the relative nucleophilicity of the amines and the stability of the resulting enaminone. For instance, reacting an N,N-disubstituted enaminone with a primary amine can lead to the displacement of the dialkylamino group. rsc.org This suggests that this compound could potentially react with other primary amines to yield different N-substituted 3-aminocyclopent-2-en-1-ones.

Furthermore, the nitrogen atom of the benzylamino group can participate in cyclization reactions. For example, in the presence of suitable reagents, the enaminone system can act as a dinucleophile. Research on related enaminones has shown that the nitrogen and the α-carbon of the enaminone can react with electrophiles to form heterocyclic rings. acs.org

Another potential transformation involves the reaction with electrophiles at the nitrogen atom. While the α-carbon is generally the most nucleophilic site in enaminones, reactions on the nitrogen can occur under specific conditions. For example, N-acylation or N-alkylation could be possible, although these reactions would compete with the more favorable C-alkylation at the α-position.

In a study on the reaction of 2-iminothiolane (B1205332) with amines, it was observed that the initially formed mercaptobutyramidine from the reaction with benzylamine (B48309) is unstable and cyclizes to form N-benzyl-2-iminothiolane with the loss of ammonia (B1221849). nih.gov This highlights the potential for intramolecular reactions involving the benzylamino group, leading to the formation of new heterocyclic structures.

Regioselective and Stereoselective Chemical Transformations

The conjugated system in this compound provides multiple reactive sites, making regioselectivity and stereoselectivity crucial aspects of its chemical transformations. The electron-donating nature of the amino group makes the α-carbon (C2) and the carbonyl oxygen the most nucleophilic centers, while the β-carbon (C3) and the carbonyl carbon are electrophilic.

Regioselective Reactions:

Enaminones are versatile building blocks in annulation reactions for the synthesis of various heterocyclic compounds. The regioselectivity of these reactions can often be controlled by the choice of reactants and reaction conditions.

For example, palladium-catalyzed [3+2] annulation reactions of enaminones with cyclopropenones have been shown to be highly regioselective. rsc.org Depending on whether the enaminone has a secondary or tertiary amine, the annulation can be directed to occur at either the carbonyl or the amine group, leading to the divergent synthesis of highly substituted γ-butenolides and γ-lactams. rsc.org

Three-component reactions involving enaminones, enals, and 2-aminopyridines have been developed for the regioselective synthesis of 1,2-dihydropyridines. rsc.org In these reactions, the enaminone acts as a key building block, and its dimethylamino group is typically displaced in a transamination step. rsc.org

Furthermore, the site-selective reaction of enaminones with quinone monoketals can be controlled to proceed via either a Michael addition or an aza-Michael addition, depending on the structure of the enaminone. acs.org This tunability allows for the synthesis of diverse morphan derivatives. acs.org

The following table summarizes representative regioselective reactions of enaminone systems analogous to this compound.

| Reaction Type | Reactants | Product Type | Regioselectivity | Ref. |

| [3+2] Annulation | N,N-dimethyl enaminone, Cyclopropenone | γ-Butenolide | Annulation at the carbonyl group | rsc.org |

| [3+3] Annulation | N-substituted enaminone, o-Fluoronitrobenzene | Aposafranone | Annulation at the C5 and N1 positions | acs.org |

| Three-component Reaction | Enaminone, Cinnamaldehyde, 2-Aminopyridine | 1,2-Dihydropyridine | Formation of the dihydropyridine (B1217469) ring | rsc.org |

| Michael/aza-Michael Addition | Cyclic enaminone, Quinone monoketal | Morphan derivative | Site-selective addition | acs.org |

Note: The reactions listed are for analogous enaminone systems and are presented to illustrate the potential reactivity of this compound.

Stereoselective Reactions:

Stereoselective transformations of enaminones allow for the synthesis of chiral molecules with high optical purity. While specific stereoselective reactions of this compound have not been reported, studies on related systems demonstrate the feasibility of such transformations.

For instance, aza-Michael/hydrolysis cascade reactions of 3,4-dihydroisoquinoline (B110456) imines with ynones have been shown to produce highly functionalized (Z)-β-enamino ketones with high stereoselectivity. rsc.org This approach provides an attractive route to chiral enamino ketones.

Domino reactions of enamines with electrophiles and trichlorosilane (B8805176) can lead to the formation of trans-amines with high diastereoselectivity (trans/cis > 99:1 to 96:4). nih.gov Conversely, sequential imino ene-type reactions followed by reduction with NaBH₃CN can afford cis-amines. nih.gov The stereochemical outcome is dictated by the diastereofacial selection of the iminium ion intermediate. nih.gov

The following table presents examples of stereoselective reactions involving enamine and enaminone systems.

| Reaction Type | Reactants | Product Type | Stereoselectivity | Ref. |

| Aza-Michael/Hydrolysis Cascade | 3,4-Dihydroisoquinoline imine, Ynone | (Z)-β-Enamino ketone | High (Z)-selectivity | rsc.org |

| Domino Reaction | Enamine, N-sulfonylimine, Trichlorosilane | trans-Amine | High trans-selectivity (>99:1 to 96:4) | nih.gov |

| Imino Ene-type Reaction/Reduction | Enamine, Electrophile, NaBH₃CN | cis-Amine | High cis-selectivity (1:>99 to 15:85) | nih.gov |

Note: The reactions listed are for analogous enamine and enaminone systems and are presented to illustrate the potential for stereoselective transformations of this compound.

Advanced Spectroscopic and Structural Investigations of 3 Benzylamino Cyclopent 2 En 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Through various NMR experiments, it is possible to elucidate the connectivity of atoms and the three-dimensional arrangement of the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. compoundchem.com The ¹H NMR spectrum of 3-(benzylamino)cyclopent-2-en-1-one exhibits characteristic signals that can be assigned to the different protons in the structure.

The aromatic protons of the benzyl (B1604629) group typically appear in the downfield region of the spectrum, generally between 7.0 and 7.5 ppm. libretexts.orgcsustan.edu The benzylic methylene (B1212753) protons (CH₂) attached to the nitrogen atom are expected to resonate at a chemical shift influenced by the adjacent amine and aromatic ring. libretexts.org The protons on the cyclopentenone ring will have distinct chemical shifts depending on their position relative to the carbonyl group and the enamine moiety. The vinyl proton on the C2 carbon of the cyclopentenone ring is expected to appear in the vinylic region of the spectrum. csustan.edu The protons on the C4 and C5 carbons of the cyclopentenone ring, being part of an aliphatic chain, will resonate at higher fields. chemicalbook.comchemicalbook.com The N-H proton of the secondary amine will appear as a broad signal, and its chemical shift can be influenced by solvent and concentration. csustan.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons (C₆H₅) | 7.0 - 7.5 |

| Benzylic Protons (CH₂) | ~4.3 |

| Vinyl Proton (=CH) | 5.0 - 5.5 |

| Allylic Protons (CH₂) | 2.3 - 2.8 |

| Keto-adjacent Protons (CH₂) | 2.0 - 2.5 |

| Amine Proton (NH) | Variable (broad) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. libretexts.org Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the cyclopentenone ring is expected to have the most downfield chemical shift, typically in the range of 190-220 ppm. libretexts.orgcompoundchem.com The carbon atoms of the aromatic ring will resonate in the region of 125-150 ppm. libretexts.org The sp² hybridized carbons of the enamine system (C2 and C3) will also appear in the downfield region, with the carbon attached to the nitrogen (C3) being more deshielded. The benzylic carbon and the aliphatic carbons of the cyclopentenone ring will appear at higher fields. oregonstate.eduyoutube.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (C=O) | 190 - 210 |

| Aromatic Carbons (C₆H₅) | 125 - 140 |

| Enamine Carbon (C3) | 160 - 170 |

| Vinyl Carbon (C2) | 100 - 110 |

| Benzylic Carbon (CH₂) | 45 - 55 |

| Allylic Carbon (C4) | 30 - 40 |

| Keto-adjacent Carbon (C5) | 35 - 45 |

Variable temperature (VT) NMR studies are employed to investigate dynamic processes such as conformational changes and restricted rotation within a molecule. ox.ac.uk For this compound, VT-NMR can provide insights into the rotational barrier around the C3-N bond of the enamine moiety. At lower temperatures, the rotation may be slow enough on the NMR timescale to observe distinct signals for different conformers, which would coalesce into a single averaged signal as the temperature is increased. researchgate.netsci-hub.ru This phenomenon, known as coalescence, allows for the determination of the energy barrier for rotation. mdpi.com Such studies can reveal the preferred conformation of the benzylamino group relative to the cyclopentenone ring. sci-hub.ru

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity between atoms. rsc.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment shows couplings between protons, typically over two or three bonds. sdsu.edu For this compound, COSY would reveal correlations between the vinyl proton and the allylic protons on C4, as well as between the protons on C4 and C5 of the cyclopentenone ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment identifies direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu HSQC is invaluable for assigning the signals in the ¹³C NMR spectrum based on the already assigned proton signals. libretexts.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. mdpi.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching vibration of the α,β-unsaturated ketone, typically in the range of 1650-1700 cm⁻¹. The N-H stretching vibration of the secondary amine should appear as a band around 3300-3500 cm⁻¹. nih.gov The C=C stretching vibration of the enamine and the aromatic ring will also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The C=C stretching vibrations, which may be weak in the IR spectrum, often show strong signals in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | 1650 - 1700 |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Alkene (C=C) | Stretching | 1600 - 1650 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the exact mass of a molecule, which in turn allows for the unambiguous determination of its molecular formula. For this compound, with a chemical formula of C₁₂H₁₃NO, HRMS would provide a measured mass that is very close to the calculated theoretical mass, confirming the elemental composition of the molecule. This technique is essential for validating the identity of a newly synthesized compound or a natural product isolate.

X-ray Crystallography for Solid-State Molecular Structure Determination

While specific crystallographic data for the title compound is not available, studies on structurally related enaminones and cyclopentenone derivatives offer valuable insights into the expected structural features. For instance, the crystal structures of various β-enaminones reveal a high degree of delocalization within the N-C=C-C=O moiety, leading to a planar conformation of this fragment. It is also anticipated that intermolecular hydrogen bonding between the amine proton (N-H) and the carbonyl oxygen (C=O) of adjacent molecules would be a prominent feature in the crystal packing of this compound.

A future crystallographic study would be essential to definitively establish these structural parameters and to understand the supramolecular architecture of this compound in the solid state.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophoric Analysis

The electronic absorption spectrum of a molecule provides information about the electronic transitions that occur upon absorption of ultraviolet and visible light. These transitions are characteristic of the chromophores present in the molecule. For this compound, the key chromophore is the conjugated system formed by the benzylamino group, the carbon-carbon double bond, and the carbonyl group of the cyclopentenone ring.

Detailed experimental UV-Vis spectroscopic data, including absorption maxima (λmax) and molar absorptivity (ε) values for this compound, are not extensively reported in the peer-reviewed literature. However, based on the structure, the UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.

The high-energy π → π* transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, is expected to be the most intense absorption. The n → π* transition, which involves the promotion of a non-bonding electron from the oxygen or nitrogen atom to a π* antibonding orbital, is typically of lower intensity. The conjugation between the benzene (B151609) ring, the enamine, and the ketone is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual, non-conjugated chromophores.

Theoretical and Computational Chemistry of 3 Benzylamino Cyclopent 2 En 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a cornerstone for investigating the electronic structure and predicting the reactivity of enaminone systems like 3-(benzylamino)cyclopent-2-en-1-one. sid.irresearchgate.net DFT methods, such as B3LYP, are widely utilized due to their ability to provide accurate predictions of molecular structures and other properties with a reasonable computational cost. researchgate.netnih.govnih.gov These calculations are instrumental in understanding the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Key applications of DFT in the study of enaminones include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule. nih.govsemanticscholar.org

Electronic Properties: Calculating properties like HOMO-LUMO energy gaps, which are crucial for understanding electronic transitions and reactivity. researchgate.net

Charge Distribution: Mapping the electron density to identify nucleophilic and electrophilic sites within the molecule, thereby predicting how it will interact with other reagents. sid.ir

For instance, DFT calculations can elucidate the effects of substituents on the electronic properties and stability of the enaminone core. sid.ir By analyzing the computed molecular orbitals and electrostatic potential surfaces, researchers can gain a detailed picture of the molecule's reactivity profile.

Conformational Analysis and Potential Energy Surfaces of the Molecule

The flexibility of the cyclopentene (B43876) ring and the benzylamino side chain in this compound gives rise to various possible conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com This analysis is critical for understanding the molecule's stability and reactivity, as different conformations can have significantly different energies and chemical properties. lumenlearning.com

The cyclopentane (B165970) ring, a core component of the molecule's structure, is known to adopt non-planar conformations to alleviate ring strain. dalalinstitute.comscribd.com The most stable conformations are typically the 'envelope' and 'half-chair' forms. scribd.comlibretexts.org In the case of this compound, the presence of the double bond and substituents will influence the preferred conformation of the five-membered ring.

Computational methods are employed to map the potential energy surface (PES) of the molecule. The PES is a mathematical representation of the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify the lowest energy conformations (global and local minima) and the energy barriers between them (saddle points). This information is vital for predicting the most likely shapes the molecule will adopt and how it might change its shape during a chemical reaction. For substituted cyclopentane systems, steric interactions between substituents play a significant role in determining the relative stability of different conformations. libretexts.org

Tautomeric Equilibria and Interconversion Dynamics in Enaminone Systems

Enaminones, including this compound, are characterized by their ability to exist in different tautomeric forms. Tautomers are isomers of a compound which readily interconvert by a chemical reaction called tautomerization. This process most commonly results from the formal migration of a hydrogen atom or proton, accompanied by a switch of a single bond and adjacent double bond.

The most relevant tautomeric equilibria for this compound involve keto-enol and imino-enamine forms. fiveable.methieme.de

Keto-Enamine (dominant form): This is the structure explicitly named this compound, featuring a ketone group and an enamine moiety.

Imino-Enol: This tautomer would result from the migration of a proton from the nitrogen to the carbonyl oxygen, creating an imine and an enol.

The relative stability of these tautomers is influenced by several factors, including intramolecular hydrogen bonding and the electronic effects of substituents. youtube.com In many enaminone systems, the keto-enamine form is stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, forming a stable six-membered ring-like structure. sid.iryoutube.com Computational studies can quantify the energy differences between these tautomers and the energy barriers for their interconversion, providing insight into the position of the tautomeric equilibrium.

Table 1: General Comparison of Tautomeric Forms

| Tautomeric Form | Key Functional Groups | Stabilizing Factors |

| Keto-Enamine | Ketone, Enamine | Intramolecular H-bonding, Conjugation |

| Imino-Enol | Imine, Enol | Aromaticity (if applicable in ring system) |

The surrounding solvent can have a significant impact on the position of the tautomeric equilibrium. researchgate.netacs.org The relative stability of the keto-enamine and imino-enol forms can be altered by the solvent's polarity and its ability to form hydrogen bonds. youtube.com

Polar protic solvents (e.g., water, methanol) can stabilize both tautomers by forming hydrogen bonds. However, they can also compete with the intramolecular hydrogen bond in the keto-enamine form, potentially shifting the equilibrium. youtube.com

Apolar solvents (e.g., benzene (B151609), carbon tetrachloride) are less likely to disrupt the intramolecular hydrogen bond, often favoring the keto-enamine tautomer. youtube.com

Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of different solvents on the tautomeric equilibrium. researchgate.netnih.gov These calculations can predict how the equilibrium constant (KT) will change with the dielectric constant of the solvent, offering a theoretical basis for experimental observations. researchgate.net Studies on similar systems have shown that increasing the solvent's dielectric constant can influence the stability and facilitate the interconversion between tautomeric forms. researchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry provides a powerful lens for examining the step-by-step pathways of chemical reactions involving this compound. By modeling the reactants, products, intermediates, and transition states, researchers can construct a detailed reaction profile that explains how a reaction proceeds. researchgate.netnih.gov

For enaminones, computational studies can be used to investigate a variety of reactions, including:

Cycloaddition Reactions: Predicting the regioselectivity and stereoselectivity of reactions where the enaminone acts as a diene or dienophile. mdpi.com

Nucleophilic and Electrophilic Additions: Identifying the most reactive sites and the preferred pathways for the addition of various reagents.

Condensation Reactions: Modeling the formation of heterocyclic compounds from enaminone precursors.

These studies typically involve locating the transition state (the highest energy point along the reaction coordinate) and calculating its energy. The height of this energy barrier (the activation energy) determines the rate of the reaction. Computational modeling can also help to identify and characterize any short-lived intermediates that may be difficult to detect experimentally. acs.org For complex, multi-step reactions, computational approaches can help to filter out unlikely pathways and focus experimental efforts on the most plausible mechanisms. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., Vibrational Frequencies, NMR Chemical Shifts)

A significant application of computational chemistry is the prediction of spectroscopic data. By calculating properties like vibrational frequencies (IR spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts, theoretical models can be directly validated against experimental measurements. nih.govsemanticscholar.org

Vibrational Frequencies: DFT calculations can predict the infrared (IR) spectrum of this compound. sid.irnih.gov The calculated frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). By comparing the computed spectrum with the experimental one, chemists can confirm the structure of the synthesized compound and gain a deeper understanding of its bonding. semanticscholar.orgnih.gov A scaling factor is often applied to the calculated frequencies to improve the agreement with experimental data. nih.gov

NMR Chemical Shifts: Computational methods can also predict the 1H and 13C NMR spectra. nanobioletters.com The calculated chemical shifts are highly sensitive to the electronic environment of each nucleus. A strong correlation between the calculated and experimental NMR spectra provides compelling evidence for the proposed molecular structure. nanobioletters.com

This synergy between theoretical prediction and experimental observation is a powerful tool in chemical research. When the computed and experimental data align, it provides strong support for the accuracy of both the theoretical model and the experimental structure determination. semanticscholar.orgnih.gov

Synthetic Applications and Derivatization of 3 Benzylamino Cyclopent 2 En 1 One

Role as a Key Intermediate and Building Block in Complex Molecule Synthesis

The cyclopentenone ring is a structural motif present in numerous biologically active natural products and pharmaceuticals. researchgate.net Consequently, 3-(benzylamino)cyclopent-2-en-1-one and its derivatives serve as crucial building blocks in the total synthesis of these complex molecules. The reactivity of the enamine and the ketone functionalities allows for a variety of chemical transformations, making it a versatile starting material.

One of the key applications of cyclopentenone derivatives is in the synthesis of prostaglandins (B1171923) and their analogues. researchgate.net These lipid compounds are involved in a wide range of physiological processes, and their synthetic analogues are used as therapeutic agents. The cyclopentenone core of this compound provides a ready-made five-membered ring that can be further elaborated to construct the intricate prostaglandin (B15479496) skeleton.

Furthermore, the benzylamino group can act as a directing group or be modified to introduce other functionalities. For instance, the nitrogen atom can be acylated, alkylated, or incorporated into a larger heterocyclic system, expanding the synthetic possibilities. The benzyl (B1604629) group itself can be substituted or cleaved under specific conditions, adding another layer of versatility to this building block.

The utility of cyclopentenone-based building blocks extends to the synthesis of other complex natural products. The ability to construct the cyclopentane (B165970) ring with high stereocontrol is a significant challenge in organic synthesis. beilstein-journals.org Starting with a pre-formed cyclopentenone ring, such as in this compound, can significantly simplify the synthetic route.

Scaffold for Heterocycle Construction and Annulation Reactions

The inherent reactivity of the enamine and the α,β-unsaturated ketone system in this compound makes it an excellent scaffold for the construction of various heterocyclic compounds through annulation reactions. Annulation, the formation of a new ring onto an existing one, is a powerful strategy in organic synthesis for building polycyclic systems.

The enamine moiety can react with a variety of electrophiles, while the electrophilic β-carbon of the cyclopentenone can react with nucleophiles. This dual reactivity allows for [3+2], [3+3], and other cycloaddition reactions to construct five- and six-membered heterocyclic rings fused to the cyclopentane core. researchgate.netrsc.orgresearchgate.net For example, reaction with a suitable three-atom component can lead to the formation of fused pyrrolidines, a common motif in alkaloids and other biologically active compounds. mdpi.com

Annulation reactions involving cyclopentenone derivatives have been extensively studied. For instance, the Nazarov cyclization is a classic method for synthesizing cyclopentenones, which can then be used as starting materials for further annulation. organic-chemistry.org The Pauson-Khand reaction is another powerful tool for constructing cyclopentenones that can subsequently undergo annulation. organic-chemistry.org

The development of new catalytic methods has further expanded the scope of annulation reactions with aminocyclopropanes and cyclobutanes, providing access to a diverse range of nitrogen-containing heterocycles. rsc.org These strategies can be conceptually applied to the enamine functionality of this compound to generate novel heterocyclic scaffolds.

Derivatization for Structure-Activity Relationship (SAR) Studies of Analogs

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying different parts of a molecule, researchers can identify key structural features responsible for its therapeutic effects and optimize its properties. This compound provides a versatile template for such studies.

The three main components of the molecule—the cyclopentenone ring, the benzylamino group, and the enamine linkage—can be independently modified to generate a library of analogs.

Modification of the Benzyl Group: The aromatic ring of the benzyl group can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) at different positions (ortho, meta, para). This allows for the exploration of electronic and steric effects on biological activity. nih.gov

Modification of the Amino Group: The secondary amine can be converted to a tertiary amine by introducing another substituent. Alternatively, the benzyl group can be replaced with other alkyl or aryl groups to assess the importance of this specific substituent. mdpi.com

Modification of the Cyclopentenone Ring: Substituents can be introduced at various positions on the cyclopentenone ring to probe the spatial requirements of the biological target.

An example of SAR studies on a related class of compounds, (Z)-1-Aryl-3-arylamino-2-propen-1-ones, demonstrated that the nature and position of substituents on the aromatic rings significantly impact their cytotoxicity against cancer cell lines. nih.gov Similar systematic studies on analogs of this compound could lead to the discovery of new therapeutic agents. For instance, chalcones and diarylpentanoids, which share some structural similarities, have been extensively studied for their antitumor activity through SAR to optimize potency and selectivity. mdpi.com

Application in Diversity-Oriented Synthesis (DOS) Approaches

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse and complex small molecules for high-throughput screening and drug discovery. nih.govnih.gov The goal of DOS is to efficiently explore a large area of chemical space to identify novel molecular scaffolds with interesting biological activities. This compound is an excellent starting material for DOS due to its multiple reactive sites, which allow for divergent synthetic pathways.

Starting from this single precursor, a variety of reaction pathways can be employed to generate a library of compounds with diverse skeletons. For example:

Reaction at the Enamine: The enamine can undergo various reactions, such as alkylation, acylation, and cycloadditions, to introduce diversity.

Reaction at the Ketone: The ketone can be reduced, alkylated (e.g., via Grignard reagents), or converted to other functional groups.

Annulation Reactions: As discussed earlier, various annulation strategies can be applied to build different heterocyclic systems onto the cyclopentenone core. mdpi.com

By combining these transformations in different sequences, a multitude of structurally distinct molecules can be synthesized from a common starting material. This approach has been successfully used to create libraries of benzopyran-containing scaffolds and other complex heterocyclic systems. nih.gov The ability to generate molecular complexity from a simple and accessible building block is a key advantage of using this compound in DOS.

The table below provides an overview of the synthetic applications discussed:

| Application | Description | Key Transformations |

| Key Intermediate | Serves as a versatile starting material for the synthesis of complex molecules like prostaglandins. | Functional group manipulation, stereocontrolled reactions. |

| Heterocycle Construction | Acts as a scaffold for building fused heterocyclic systems. | Annulation reactions, cycloadditions ([3+2], [3+3]). |

| SAR Studies | Provides a template for generating analogs to study structure-activity relationships. | Substitution on the benzyl ring and cyclopentenone, modification of the amino group. |

| Diversity-Oriented Synthesis | Enables the rapid generation of a diverse library of complex molecules. | Divergent reaction pathways involving the enamine, ketone, and annulation reactions. |

Future Research Directions and Emerging Trends

Development of Novel Catalytic Approaches for the Synthesis and Functionalization of 3-(Benzylamino)cyclopent-2-en-1-one

While the synthesis of this compound can be achieved through methods like the reaction of benzylamine (B48309) with a cyclopentenone sulfonate ester, future research is aimed at developing more sophisticated and efficient catalytic strategies. vulcanchem.com The focus is shifting towards methods that offer higher atom economy, stereoselectivity, and operational simplicity.

Emerging trends point towards the application of multicatalytic cascade reactions. nih.gov For instance, a one-pot process involving a secondary amine-catalyzed Michael addition followed by an N-heterocyclic carbene (NHC) catalyzed intramolecular reaction could provide access to densely functionalized cyclopentanone (B42830) derivatives with high enantioselectivity. nih.gov Another promising avenue is the development of domino reactions, which can create complex molecular architectures in a single, efficient step. An example is the asymmetric Michael addition followed by an intramolecular cyclization to build the cyclopentane (B165970) core. mdpi.com

Further research could explore:

Three-Component Mannich-Type Reactions: Adapting copper-catalyzed three-component reactions could provide a direct and robust method for synthesizing novel derivatives. rsc.org

[3+2] Cycloaddition Reactions: The use of [3+2] cycloaddition strategies, which are effective for creating highly functionalized five-membered rings, represents a key area for future synthesis and functionalization of the cyclopentenone scaffold. researchgate.net

Asymmetric Catalysis: A significant focus will be on asymmetric synthesis to produce enantiomerically pure derivatives, which is crucial for applications in medicinal chemistry and materials science. This could involve chiral catalysts for Michael additions or other functionalization reactions on the cyclopentenone ring. mdpi.com

Exploration of Unprecedented Reactivity Pathways and Mechanistic Insights

The reactivity of this compound is largely dictated by its α,β-unsaturated ketone moiety, which allows for reactions like azo coupling. vulcanchem.com However, there is vast, unexplored potential in its reactivity. Future work will likely focus on uncovering new reaction pathways and gaining a precise understanding of the underlying mechanisms.

A key area of exploration is its participation in various cycloaddition reactions where the enaminone can act as a dienophile or other reactive partner. vulcanchem.com Mechanistic studies are crucial for controlling the outcomes of these reactions. Advanced techniques, such as the Molecular Electron Density Theory (MEDT), are being employed to analyze reaction mechanisms, regioselectivity, and stereoselectivity. rsc.org For example, a MEDT study of a [3+2] cycloaddition revealed a one-step asynchronous mechanism and successfully predicted the observed ortho regioselectivity and high endo stereoselectivity. rsc.org Such detailed mechanistic insights allow chemists to fine-tune reaction conditions to favor the desired product.

Future investigations should aim to:

Map the electronic properties of the enaminone system to predict its behavior with different reaction partners.

Investigate the kinetics and thermodynamics of potential new transformations.

Utilize isotopic labeling studies to trace the pathways of atoms throughout a reaction.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry is becoming an indispensable tool for accelerating research and development. In the context of this compound, advanced computational modeling can predict chemical behavior and guide experimental design, saving time and resources.

Theoretical frameworks like MEDT can provide deep insights into reaction feasibility and selectivity. rsc.org Furthermore, computational models can be used for the in silico design of new derivatives with specific properties. By modeling how structural modifications affect the molecule's electronic and steric characteristics, researchers can prioritize the synthesis of candidates with the highest potential for a desired application. For example, molecular docking studies can be used to predict the binding affinity of derivatives to biological targets, such as proteins, which is a powerful tool in drug discovery. rsc.org

Table 1: Applications of Computational Modeling in Future Research

| Computational Method | Application in Research | Potential Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and transition states. | Prediction of reactivity, reaction pathways, and kinetic barriers. |

| Molecular Electron Density Theory (MEDT) | Analyzing electron density changes during a reaction to understand bonding and selectivity. rsc.org | Elucidation of complex reaction mechanisms, including regio- and stereoselectivity. rsc.org |

| Molecular Docking | Simulating the interaction of a molecule with a biological target (e.g., enzyme active site). rsc.org | Prediction of bioactivity and guidance for designing new therapeutic agents. rsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Developing statistical models that correlate chemical structure with physical or biological properties. | Predictive models for toxicity, solubility, and other key parameters for material design. |

Integration with Sustainable and Green Chemistry Principles in Synthetic Methodologies

The integration of green chemistry principles into the synthesis and handling of chemical compounds is no longer a niche interest but a central goal of modern chemistry. sigmaaldrich.com Future research on this compound and its derivatives will be increasingly evaluated based on its environmental footprint.

The twelve principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for this integration. sigmaaldrich.com Key areas for improvement in the synthesis of this compound include:

Waste Prevention: Developing one-pot or cascade reactions to reduce the number of steps and associated waste. nih.govgreenchemistry-toolkit.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. greenchemistry-toolkit.org

Use of Safer Solvents: Replacing hazardous solvents like chloroform, which has been used in its synthesis, with greener alternatives such as water, ethanol, or supercritical fluids. vulcanchem.com

Catalysis: Employing catalytic reagents over stoichiometric ones to reduce waste and allow for catalyst recycling. rsc.org

Reducing Derivatives: Avoiding unnecessary protection and deprotection steps, which add to the step count and generate waste. sigmaaldrich.com

Table 2: Application of Green Chemistry Principles to the Synthesis of this compound

| Green Chemistry Principle | Current Practice / Potential Issue | Future Research Direction |

|---|---|---|

| Prevention | Multi-step syntheses can generate significant waste. greenchemistry-toolkit.org | Develop high-yield, one-pot cascade reactions. nih.gov |

| Atom Economy | Use of leaving groups (e.g., sulfonate) results in atoms not incorporated into the product. vulcanchem.com | Design addition reactions or cycloadditions with 100% theoretical atom economy. |

| Less Hazardous Chemical Syntheses | Some routes may use toxic reagents or intermediates. | Select starting materials and reagents with low or no toxicity to humans and the environment. skpharmteco.com |

| Safer Solvents and Auxiliaries | Known synthesis uses chloroform; purification uses column chromatography, consuming large solvent volumes. vulcanchem.com | Replace chlorinated solvents with benign alternatives (water, ethanol); develop solvent-free conditions or methods that minimize purification needs. |

| Catalysis | Some syntheses may rely on stoichiometric reagents. | Develop efficient, recyclable catalytic systems (e.g., organocatalysts, metal catalysts) to improve efficiency and reduce waste. rsc.org |

By focusing on these emerging trends, the scientific community can significantly advance the chemistry of this compound, paving the way for the creation of valuable new molecules and materials through processes that are efficient, selective, and environmentally responsible.

Q & A

Q. What are the recommended synthetic routes for 3-(Benzylamino)cyclopent-2-en-1-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves condensation reactions between cyclopentenone derivatives and benzylamine. For example, analogous benzylamino-containing compounds (e.g., syn-2-(Benzylamino)-3-phenylbutane-1,3-diol) have been synthesized via nucleophilic addition followed by purification using silica gel column chromatography . To optimize yields:

- Vary reaction temperature (e.g., 0°C to room temperature) to control stereoselectivity.

- Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC. Yield improvements (>90%) have been reported for structurally similar compounds when using tert-butoxycarbonyl (Boc) protecting groups to reduce side reactions .

Q. How should researchers characterize this compound to confirm its structural integrity?

- Methodological Answer : Combine multiple spectroscopic techniques:

- 1H/13C NMR : Identify characteristic peaks (e.g., cyclopentenone carbonyl at ~200-210 ppm in 13C NMR; benzylamino NH signals at ~2.5-3.5 ppm in 1H NMR) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with mass accuracy <5 ppm .

- IR Spectroscopy : Confirm carbonyl (C=O) stretching vibrations (~1650-1750 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during the characterization of this compound derivatives?

- Methodological Answer : Contradictions may arise from tautomerism or impurities. Strategies include:

- Variable Temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 50°C .

- HPLC-MS : Identify co-eluting impurities; use preparative HPLC to isolate pure fractions for re-analysis .

- X-ray Crystallography : Resolve ambiguous stereochemistry by obtaining single-crystal structures, as done for related oxazolidinone derivatives .

Q. What experimental designs are suitable for evaluating the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Design a stability study with controlled variables:

- pH Range : Prepare buffered solutions (pH 2-10) and incubate the compound at 37°C for 24-72 hours.

- Temperature : Test degradation at 4°C, 25°C, and 40°C.

- Analytical Tools : Quantify degradation products using UPLC-PDA and compare with reference standards. For cyclopentenone analogs, acidic conditions often promote hydrolysis, while basic conditions may induce ring-opening .

Q. How can computational methods predict the biological activity of this compound, and what experimental validation is required?

- Methodological Answer :

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity toward target proteins (e.g., cyclooxygenase for prostaglandin analog studies) .

- ADMET Prediction : Estimate pharmacokinetic properties (e.g., LogP, bioavailability) via tools like SwissADME.

- Experimental Validation : Perform in vitro assays (e.g., enzyme inhibition or cytotoxicity testing) to confirm computational predictions. For example, cyclopentenone derivatives have shown activity in prostaglandin synthesis pathways .

Data Analysis & Reproducibility

Q. What statistical approaches ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., solvent polarity, catalyst loading).

- Control Charts : Monitor batch-to-batch variability in yield and purity.

- Error Analysis : Report standard deviations for triplicate experiments; outliers should trigger re-evaluation of reaction conditions .

Q. How should researchers address discrepancies in reported synthetic yields for similar benzylamino-cyclopentenone compounds?

- Methodological Answer :

- Meta-Analysis : Compare literature protocols for variables like reaction time, solvent purity, and workup methods. For instance, tert-butyl esters in analogous syntheses improve yields by reducing side reactions .

- Replication Studies : Reproduce high-yield methods with strict adherence to documented conditions.

Safety & Handling

Q. What safety precautions are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors (benzylamino derivatives are often harmful by inhalation) .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.